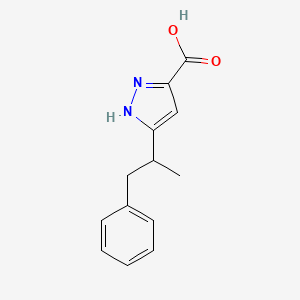
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique cyclobutyl ring and bromine substitution, which may impart distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable diol precursors.
Introduction of the purine moiety: This step involves the construction of the purine ring system, often through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups would yield aldehydes or carboxylic acids, while substitution of the bromine atom could yield a variety of new derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of novel purine derivatives with potential biological activity.
Biology: As a probe to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Inhibition of enzymes: The compound may inhibit enzymes involved in purine metabolism, leading to altered cellular processes.
Binding to nucleic acids: The compound may bind to DNA or RNA, affecting their structure and function.
Modulation of signaling pathways: The compound may interact with signaling molecules, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-9-(2,3-dihydroxypropyl)-1H-purin-6(9H)-one: Similar structure but lacks the bromine substitution and cyclobutyl ring.
8-Bromo-2-amino-1H-purin-6(9H)-one: Similar structure but lacks the cyclobutyl ring and hydroxymethyl groups.
2-Amino-9-(2,3-dihydroxypropyl)-8-bromo-1H-purin-6(9H)-one: Similar structure but lacks the cyclobutyl ring.
Uniqueness
The unique features of 2-Amino-9-(2,3-bis(hydroxymethyl)cyclobutyl)-8-bromo-1H-purin-6(9H)-one include the presence of the cyclobutyl ring and the bromine substitution, which may impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H14BrN5O3 |
|---|---|
Molekulargewicht |
344.16 g/mol |
IUPAC-Name |
2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C11H14BrN5O3/c12-10-14-7-8(15-11(13)16-9(7)20)17(10)6-1-4(2-18)5(6)3-19/h4-6,18-19H,1-3H2,(H3,13,15,16,20) |
InChI-Schlüssel |
MTEYZYGTNULZRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![Butanenitrile, 4-[(6-amino-2-methoxy-4-pyrimidinyl)oxy]-](/img/structure/B12940818.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![1-(3A,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B12940834.png)
![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)


![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)

![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)
